molecular formula C8H7F4N B13130074 5-Fluoro-2-(2,2,2-trifluoroethyl)aniline

5-Fluoro-2-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13130074
M. Wt: 193.14 g/mol
InChI Key: CNJPMVZPNSSRLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-(2,2,2-trifluoroethyl)aniline is an organic compound that belongs to the class of fluorinated anilines. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in various fields of research and industry. This compound is characterized by the substitution of a fluorine atom at the 5th position of the aniline ring and a trifluoroethyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(2,2,2-trifluoroethyl)aniline can be achieved through several methods. One common approach involves the N-trifluoroethylation of anilines using 2,2,2-trifluoroethylamine hydrochloride as the fluorine source. This reaction is typically catalyzed by iron porphyrin and conducted in aqueous solution . The reaction proceeds via a cascade diazotization/N-trifluoroethylation process, yielding the desired product in good yields.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methodologies as in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the availability of high-purity starting materials and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(2,2,2-trifluoroethyl)aniline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted anilines with different functional groups.

Scientific Research Applications

5-Fluoro-2-(2,2,2-trifluoroethyl)aniline has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the inhibition of enzymes or receptors, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(trifluoromethyl)aniline
  • 2-Fluoro-5-(2,2,2-trifluoroethyl)aniline
  • 4-Bromo-2-fluoro-5-(trifluoromethyl)aniline

Uniqueness

5-Fluoro-2-(2,2,2-trifluoroethyl)aniline is unique due to the specific arrangement of fluorine atoms and the trifluoroethyl group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability, reactivity, and specific interactions with biological molecules.

Properties

Molecular Formula

C8H7F4N

Molecular Weight

193.14 g/mol

IUPAC Name

5-fluoro-2-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H7F4N/c9-6-2-1-5(7(13)3-6)4-8(10,11)12/h1-3H,4,13H2

InChI Key

CNJPMVZPNSSRLR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N)CC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.